mGluR2 Negative Allosteric Modulation: Dihydroisobenzofuran vs. Chromane Scaffolds
In a Merck patent series, compound P (containing a 1,3‑dihydroisobenzofuran‑5‑ylmethyl substituent derived from 89424‑84‑0) is directly compared with its chromane and isochromane analogues in a fluorescence imaging plate reader (FLIPR) assay measuring mGluR2 inhibition [1]. The dihydroisobenzofuran‑based inhibitor P showed an IC50 of 78 ± 12 nM, while the chromane analogue Q exhibited an IC50 of 1.2 ± 0.3 µM under identical conditions, representing a 15‑fold loss of potency upon replacing the dihydroisobenzofuran with a chromane [1].
| Evidence Dimension | mGluR2 inhibitory potency (IC50) in FLIPR assay |
|---|---|
| Target Compound Data | Compound P (1,3‑dihydroisobenzofuran‑5‑ylmethyl derivative of 89424‑84‑0): IC50 = 78 ± 12 nM |
| Comparator Or Baseline | Compound Q (chromane analogue): IC50 = 1.2 ± 0.3 µM |
| Quantified Difference | 15‑fold potency advantage for the dihydroisobenzofuran scaffold |
| Conditions | FLIPR assay in HEK293 cells co‑expressing mGluR2 and Gα15; 30 min pre‑incubation with test compound; glutamate EC80 challenge (WO2014144664A1, Example 7) |
Why This Matters
A 15‑fold difference in potency directly influences dosing requirements, therapeutic index, and the likelihood of off‑target activity, making the dihydroisobenzofuran scaffold a preferential choice for CNS programs targeting mGluR2 NAMs.
- [1] Wilkening, R. R. et al. (Merck). Chromane, isochromane, and dihydroisobenzofuran derivatives as mGluR2-negative allosteric modulators, compositions, and their use. WO2014144664A1, Example 7, Table 1. FLIPR IC50 data. View Source
